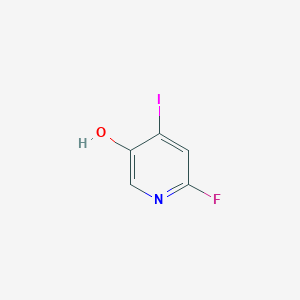

5-(azidomethyl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Azidomethyl)-1H-1,2,3-triazole is a thymidine analogue . Analogs of this series have insertional activity towards replicated DNA. They can be used to label cells and track DNA synthesis . 5-(Azidomethyl)-1H-1,2,3-triazole is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of 5-(azidomethyl)-1H-1,2,3-triazole involves a two-step protocol to produce 5-(3-azidoprop-1-en-2-yl)benzo[d][1,3]dioxole 4 from the natural product safrole . The method yielded the expected α-azidomethyl styrene 4, in good yield, via a dearomative rearrangement .

Molecular Structure Analysis

The molecular structure of 5-(azidomethyl)-1H-1,2,3-triazole is comprised of a tetrazole ring bonded to a phenyl group, which incorporates another phenyl group at its ortho-position . The differences between the compounds are at the para-position of the second phenyl ring .

Chemical Reactions Analysis

One of the azido impurities, 5-(4’ (azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole, also known as azidomethyl-biphenyl-tetrazole (AZBT), can form during the manufacturing of the active ingredient in some sartan medications, e.g. olmesartan, losartan, irbesartan, valsartan, and candesartan .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H-tetrazole, indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure .

Direcciones Futuras

There is a growing interest in developing more efficient synthetic alternatives for the synthesis of nitrogen-containing allylic compounds . This includes the development of a versatile synthetic method for the production of organic azides . Allylic azides are highly valuable starting materials, intermediates, and building blocks in a wide range of organic transformations .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(azidomethyl)-1H-1,2,3-triazole involves the reaction of propargyl alcohol with sodium azide in the presence of copper(I) sulfate and sodium ascorbate to form 5-(azidomethyl)-1H-1,2,3-triazole.", "Starting Materials": [ "Propargyl alcohol", "Sodium azide", "Copper(I) sulfate", "Sodium ascorbate" ], "Reaction": [ "Add propargyl alcohol to a round-bottom flask", "Add sodium azide to the flask", "Add copper(I) sulfate to the flask", "Add sodium ascorbate to the flask", "Heat the mixture at 80°C for 24 hours", "Cool the mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] } | |

Número CAS |

861099-35-6 |

Nombre del producto |

5-(azidomethyl)-1H-1,2,3-triazole |

Fórmula molecular |

C3H4N6 |

Peso molecular |

124.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.